
2-Amino-1,3-selenazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1,3-selenazol-4-ol is a selenium-containing heterocyclic compound. Selenium-based heterocycles have gained significant attention due to their unique chemical properties and potential biological activities. The incorporation of selenium into organic molecules often enhances their reactivity and biological efficacy, making them valuable in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Amino-1,3-selenazol-4-ol can be synthesized through several methods. One common approach involves the reaction of selenourea with α-halogenated carbonyl compounds. For instance, the condensation of selenourea with bromomethyl ketones under ultrasonic conditions has been reported to yield 2-amino-1,3-selenazoles . Another method involves the reaction of N,N-unsubstituted selenoureas with chloroacetonitrile in an anhydrous solvent, resulting in the formation of cyanomethyl 1-piperidinoselenocarboimidate hydrochloride .
Industrial Production Methods
Industrial production of this compound typically involves eco-friendly and efficient synthesis protocols. One such method utilizes an ionic liquid/water system under ambient conditions, where phenacyl bromide reacts with selenourea to produce the desired compound . This method offers advantages such as the absence of added catalysts, simple operation, excellent yields, and recyclability of the ionic liquid.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1,3-selenazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the selenium atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield selenoxides, while reduction with sodium borohydride can regenerate the parent selenide compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-1,3-selenazol-4-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-amino-1,3-selenazol-4-ol involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage . It can also inhibit the activity of certain enzymes, such as monoamine oxidases, by binding to their active sites and preventing substrate access . These interactions contribute to its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
2-Amino-1,3-selenazol-4-ol can be compared with other selenium-containing heterocycles, such as:
1,3-Selenazol-2-amines: These compounds have similar structures but differ in the position of the amino group.
Selenazofurin: This compound is a selenium analog of thiazofurin and is known for its potent anticancer activity.
Selenadiazoles: These compounds contain a selenium atom in a five-membered ring with two nitrogen atoms.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other selenium-containing heterocycles.
Eigenschaften
CAS-Nummer |
832133-92-3 |
|---|---|
Molekularformel |
C3H4N2OSe |
Molekulargewicht |
163.05 g/mol |
IUPAC-Name |
2-amino-1,3-selenazol-4-ol |
InChI |
InChI=1S/C3H4N2OSe/c4-3-5-2(6)1-7-3/h1,6H,(H2,4,5) |
InChI-Schlüssel |
BBBQJOFNYASSCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C([Se]1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14218839.png)
![2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14218842.png)
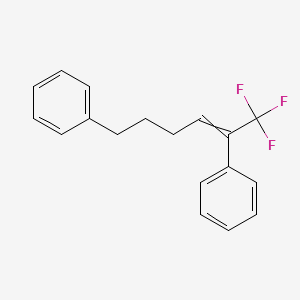


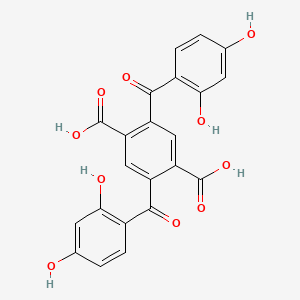
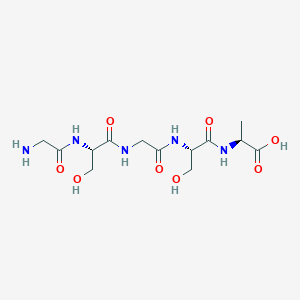
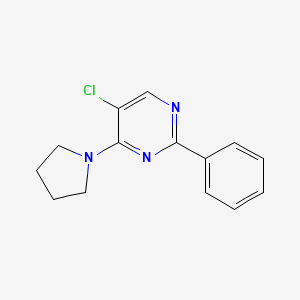
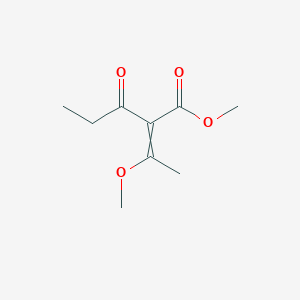
![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)
![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)
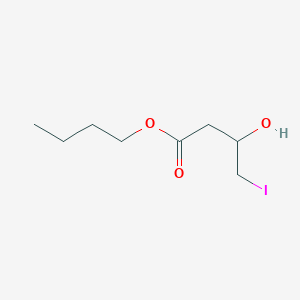
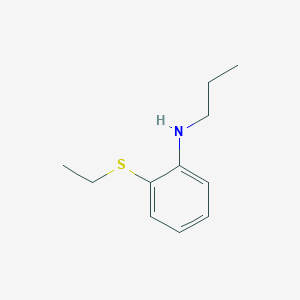
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
